4-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide 4-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 361482-04-4
VCID: VC4821161
InChI: InChI=1S/C17H13N3O2S2/c1-9-18-14-13(23-9)8-7-12-15(14)24-17(19-12)20-16(21)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,19,20,21)
SMILES: CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)OC
Molecular Formula: C17H13N3O2S2
Molecular Weight: 355.43

4-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

CAS No.: 361482-04-4

Cat. No.: VC4821161

Molecular Formula: C17H13N3O2S2

Molecular Weight: 355.43

* For research use only. Not for human or veterinary use.

4-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide - 361482-04-4

Specification

CAS No. 361482-04-4
Molecular Formula C17H13N3O2S2
Molecular Weight 355.43
IUPAC Name 4-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H13N3O2S2/c1-9-18-14-13(23-9)8-7-12-15(14)24-17(19-12)20-16(21)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,19,20,21)
Standard InChI Key YYBYNEGJVKGUOF-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)OC

Introduction

Molecular Information

  • IUPAC Name: 4-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

  • Molecular Formula: C16H14N2O2S2

  • Molecular Weight: 346.43 g/mol

  • CAS Number: 361482-04-4

Structural Features

This compound consists of:

  • A benzamide core with a methoxy group at the 4th position.

  • A fused heterocyclic system containing sulfur (S) and nitrogen (N) atoms.

  • A tricyclic structure with multiple conjugated double bonds.

Such structural complexity makes this compound a candidate for diverse biological interactions.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials: Commonly used reagents include thionyl chloride, methanol, and specific amines.

  • Reaction Conditions: Controlled temperature and pressure are critical for the formation of the tricyclic dithia-diazatricyclo structure.

  • Steps:

    • Formation of the benzamide scaffold.

    • Introduction of the methoxy group via methylation.

    • Cyclization to create the fused heterocyclic system.

Industrial Production

Industrial-scale synthesis may utilize automated reactors and continuous flow systems for efficiency and consistency. Quality control methods like high-performance liquid chromatography (HPLC) are used to ensure purity.

Medicinal Chemistry

The unique structure of this compound suggests potential biological activity:

  • Enzyme Interaction: The heterocyclic system may interact with enzymes or receptors as an inhibitor or activator.

  • Drug Development: Its structural features make it a candidate for further exploration in drug discovery, particularly for diseases requiring targeted molecular interactions.

Biological Activity

While specific activities are not well-documented yet, compounds with similar heterocyclic structures often exhibit:

  • Antimicrobial properties.

  • Anticancer potential.

  • Anti-inflammatory effects.

Further studies are required to confirm these properties experimentally.

Mechanism of Action

The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors:

  • The sulfur and nitrogen atoms in the tricyclic core may form hydrogen bonds or coordinate with metal ions in active sites.

  • The benzamide group can enhance binding affinity through hydrophobic interactions.

Experimental Techniques

To characterize this compound:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) for structural confirmation.

    • Infrared Spectroscopy (IR) to identify functional groups.

  • Chromatographic Analysis:

    • HPLC is used to assess purity and composition.

Data Table

PropertyValue/Description
Molecular FormulaC16H14N2O2S2
Molecular Weight346.43 g/mol
CAS Number361482-04-4
Key Functional GroupsMethoxy, Benzamide
HeteroatomsSulfur (S), Nitrogen (N)
Potential ApplicationsMedicinal Chemistry

Current Challenges

  • Lack of extensive biological data limits immediate applications.

  • Complex synthesis routes may hinder large-scale production.

Future Research

  • In-depth biological studies to evaluate pharmacological potential.

  • Optimization of synthetic methods for higher yields and reduced costs.

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